![molecular formula C22H20N4O B12624354 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine CAS No. 917897-50-8](/img/structure/B12624354.png)
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine
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Overview
Description
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics. The unique structure of this compound, featuring a bipyridine core and an oxadiazole ring, imparts it with interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine typically involves the reaction of 4-tert-butylbenzhydrazide with 2,4’-bipyridine-5-carboxylic acid under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives, including 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine. The compound has shown promising results as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has been evaluated for its ability to inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .
Cholinesterase Inhibition
The compound's structural features make it a candidate for cholinesterase inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that oxadiazole derivatives can interact with acetylcholinesterase and butyrylcholinesterase enzymes, potentially leading to enhanced cognitive function in patients .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique properties of this compound make it suitable for use in OLED technology. Its high thermal stability and electron transport capabilities allow it to function effectively as a hole transport material in OLED devices. Studies have shown that incorporating oxadiazole moieties into OLED architectures can significantly enhance device performance .
Polymer Synthesis
The compound serves as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable for various industrial applications .
Biological Research Applications
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial effects of oxadiazole derivatives against various bacterial strains. The presence of the bipyridine structure enhances the compound's ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth .
Neuroprotective Effects
Research has suggested that derivatives of this compound may possess neuroprotective properties due to their ability to inhibit oxidative stress pathways. This attribute is particularly relevant in developing treatments for neurodegenerative disorders .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine varies depending on its application:
In biological systems: The compound can intercalate into DNA, disrupting its function and leading to cell death.
In electronic devices: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device and improving its efficiency.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: Another oxadiazole derivative with similar electronic properties.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in OLEDs and other electronic applications.
Uniqueness
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine is unique due to its bipyridine core, which enhances its ability to form stable metal complexes and its strong fluorescence, making it suitable for a wide range of applications in both biological and electronic fields.
Biological Activity
The compound 5-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features an oxadiazole ring linked to a bipyridine structure, which enhances its stability and reactivity. The presence of the tert-butyl group contributes to its lipophilicity, potentially influencing its biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H22N4O |
Molecular Weight | 394.46 g/mol |
CAS Number | 15082-28-7 |
IUPAC Name | This compound |
Synthesis
The synthesis typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process. This method allows for high yields and purity of the final product.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain oxadiazoles demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored extensively. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the activation of caspases and upregulation of pro-apoptotic proteins like p53 .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.63 |
U-937 | 10.38 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound showed moderate dual inhibition with IC50 values ranging from 12.8 to 99.2 µM for AChE and higher for BChE . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.
Case Studies
- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited higher cytotoxicity than doxorubicin in some cases, highlighting their potential as chemotherapeutic agents .
- Neuroprotective Effects : In another study focusing on neuroprotective properties, derivatives were tested for their ability to inhibit cholinesterases effectively. The findings suggested that these compounds could offer therapeutic benefits in managing cognitive decline associated with aging and neurodegenerative disorders .
Properties
CAS No. |
917897-50-8 |
---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(6-pyridin-4-ylpyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H20N4O/c1-22(2,3)18-7-4-16(5-8-18)20-25-26-21(27-20)17-6-9-19(24-14-17)15-10-12-23-13-11-15/h4-14H,1-3H3 |
InChI Key |
LJXJKETVTSTPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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